5-Chloro-indan-2-ylamine hydrochloride

Übersicht

Beschreibung

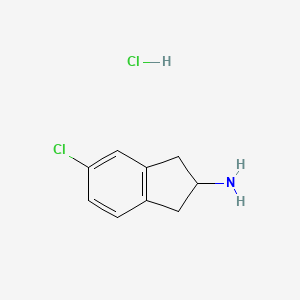

5-Chloro-indan-2-ylamine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N It is a derivative of indan, a bicyclic aromatic hydrocarbon, and contains a chlorine atom at the 5-position and an amine group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-indan-2-ylamine hydrochloride typically involves the chlorination of indan followed by amination. One common method includes the following steps:

Chlorination: Indan is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce a chlorine atom at the 5-position.

Amination: The chlorinated indan is then reacted with ammonia or an amine source under high pressure and temperature to introduce the amine group at the 2-position.

Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chlorination and amination can improve efficiency and reduce the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-indan-2-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The chlorine atom can be reduced to form the parent indan-2-ylamine.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium hydroxide, alkyl halides, or aryl halides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso-indan-2-ylamine, Nitro-indan-2-ylamine.

Reduction: Indan-2-ylamine.

Substitution: Hydroxy-indan-2-ylamine, Alkyl-indan-2-ylamine, Aryl-indan-2-ylamine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Chloro-indan-2-ylamine hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules. Notably, it has been investigated for its potential in developing drugs targeting respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its interaction with beta-2 adrenoceptors .

Case Study: Beta-2 Agonists

A related compound, (R)-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one maleate, derived from indan derivatives, has shown promise as a beta-2 adrenoceptor agonist. It exhibits rapid onset and prolonged action, making it suitable for treating inflammatory airway diseases .

Agrochemical Applications

The compound is also utilized in agrochemical formulations. Its ability to act as an intermediate allows for the synthesis of herbicides and pesticides, contributing to agricultural productivity. The chlorinated indan structure enhances the lipophilicity of derivatives, improving their efficacy in biological systems.

Organic Synthesis

In organic chemistry, this compound is employed as a reagent for synthesizing more complex molecules. Its unique structure facilitates various reactions, including nucleophilic substitutions and coupling reactions, which are essential in creating diverse organic compounds.

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Studies indicate that compounds with similar structures can exhibit acute toxicity and irritant effects. For instance, exposure to related chlorinated amines has been linked to methaemoglobinaemia and other acute symptoms . Therefore, safety assessments are necessary when handling this compound.

Wirkmechanismus

The mechanism of action of 5-Chloro-indan-2-ylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-indan-1-ylamine hydrochloride

- 5-Chloro-indan-2-ylamine

- 5-Chloro-2,3-dihydro-1H-inden-2-amine hydrochloride

Uniqueness

5-Chloro-indan-2-ylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and amine groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

Introduction

5-Chloro-indan-2-ylamine hydrochloride (CAS Number: 73536-86-4) is a chemical compound characterized by its unique indan structure, which features a chlorine atom at the 5-position and an amino group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and organic synthesis.

Chemical Properties

The molecular formula of this compound is . The hydrochloride form enhances its solubility in water, making it suitable for various applications in pharmaceuticals and agrochemicals. The compound serves as a versatile building block in organic synthesis, facilitating the development of various derivatives with distinct biological activities.

Biological Activity

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives synthesized from similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives exhibited promising activity against human cancer cell lines, with some compounds showing a percentage growth inhibition (PGI) greater than 50% at concentrations as low as 10 µM .

Antimicrobial Effects

The antimicrobial properties of compounds related to this compound have also been investigated. In vitro studies revealed that certain derivatives displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were found to be comparable to established antibiotics like ciprofloxacin, indicating their potential as antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural modifications. Comparative studies with similar compounds have shown that variations in substituents significantly affect their reactivity and biological efficacy. For example, the presence of different halogens or alkyl groups can enhance lipophilicity and alter the interaction with biological targets.

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 5-Chloro-2-methylaniline | Aniline derivative | Methyl group enhances lipophilicity |

| 2-Aminoindane | Indane derivative | Lacks chlorine; different biological activity |

| 5-Bromo-indan-2-ylamine | Halogenated indan | Bromine substitution alters reactivity |

| N-(1-Indanyl)ethanamine | Indane derivative | Aliphatic chain affects solubility |

The mechanism through which this compound exerts its biological effects is primarily through interactions with specific enzymes and proteins involved in critical cellular processes. For instance, it may inhibit enzymes responsible for bacterial cell wall synthesis, contributing to its antibacterial properties. Additionally, the compound's ability to form stable complexes with target proteins is crucial for its biological activity.

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Studies on related chloroaniline compounds indicate potential toxicity, including hematological effects such as methaemoglobinemia and erythrocyte damage at elevated doses. These findings underscore the importance of thorough safety evaluations when developing therapeutic agents based on this compound .

Case Studies

Several case studies have highlighted the application of derivatives of this compound in drug discovery:

- Anticancer Evaluation : A series of synthesized derivatives were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and leading to further optimization based on structure-activity relationships.

- Antimicrobial Testing : Compounds derived from this scaffold were subjected to antimicrobial assays, revealing promising results that warrant further investigation for clinical applications.

- Molecular Docking Studies : Computational analyses have been employed to predict the binding affinities of these compounds to target proteins, providing insights into their potential mechanisms of action.

This compound represents a significant compound in medicinal chemistry with diverse biological activities. Its potential as an anticancer and antimicrobial agent makes it a valuable target for further research and development. Ongoing studies focusing on its structure-activity relationships and mechanisms will enhance our understanding and pave the way for novel therapeutic applications.

Eigenschaften

IUPAC Name |

5-chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEAIAYICRWTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.